4-(3-(4-Benzylpiperidin-1-yl)-1-hydroxy-2-methylpropyl)phenol
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds often involves complex organic reactions. For instance, a series of novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one were synthesized by the reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propaxy)chromen-2-one with different substituted aromatic aldehydes using sodium cyanoborohydride in methanol .Chemical Reactions Analysis
The chemical reactions involving similar compounds are complex and can involve multiple steps. For instance, the synthesis of similar compounds often involves reductive amination, a reaction that involves the conversion of a carbonyl group to an amine via an intermediate imine .Scientific Research Applications
NMDA Receptor Antagonism
One significant area of application for this compound involves its role as a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor. Studies have shown that derivatives of this compound, particularly those involved in modifying the partial dopamine type 2 receptor agonist properties, exhibit selective antagonism towards the NMDA receptor subunits. These properties suggest potential applications in neurological research and the development of therapies for conditions associated with NMDA receptor dysfunction, such as neurodegenerative diseases and neuropathic pain (Borza et al., 2007), (Wright et al., 2001).
Antifungal and Antimicrobial Activities
Another area of application is in the antimicrobial and antifungal domains. Phenolic compounds, including those related to the given chemical structure, have demonstrated bioactivity against a variety of microbial and fungal pathogens. This suggests their potential utility in developing new antimicrobial agents or in agricultural applications where fungal pathogens are a concern. The specific bioactivities of these compounds, including their interaction with biological targets like human serum albumin, further underline their potential in medicinal chemistry and drug design (Shaikh et al., 2014).
Interaction with Biological Macromolecules
The interaction of phenolic acids and their derivatives with human serum albumin (HSA) is another area of research. These studies offer insights into the structure-affinity relationships and the effects of these interactions on antioxidant activity. Understanding these interactions is crucial for drug development, as it affects the bioavailability and efficacy of potential therapeutics. The research into these interactions suggests avenues for optimizing the pharmacokinetic properties of drugs based on such phenolic compounds (Zhang et al., 2018).
Fluorescence and Sensing Applications
Some derivatives have been explored for their fluorescence properties, offering potential applications in bioimaging, diagnostic assays, and as fluorescent probes for various ions and molecules. The ability to modify the fluorescence intensity and wavelength through structural modifications of these compounds enables the design of specific probes for biological and chemical sensing applications (Halder et al., 2018).
Future Directions
properties
IUPAC Name |
4-[3-(4-benzylpiperidin-1-yl)-1-hydroxy-2-methylpropyl]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29NO2/c1-17(22(25)20-7-9-21(24)10-8-20)16-23-13-11-19(12-14-23)15-18-5-3-2-4-6-18/h2-10,17,19,22,24-25H,11-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVZSEUPGUDIELE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCC(CC1)CC2=CC=CC=C2)C(C3=CC=C(C=C3)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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